4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine
Description
Significance of Heterocyclic Architectures in Advanced Chemical Systems
Heterocyclic compounds, cyclic structures containing at least two different elements in the ring, are fundamental to the development of new materials and pharmaceuticals. Their structural diversity and ability to engage in various non-covalent interactions make them privileged scaffolds in drug design. The specific arrangement of heteroatoms (such as nitrogen and oxygen) within these rings imparts distinct electronic and steric properties, influencing how they interact with biological targets. The stability and reactivity of these rings can be fine-tuned through synthetic modifications, allowing chemists to optimize their desired functions.
Overview of Furan (B31954), Tetrazole, and Phenylamine Moieties in Designed Molecules
The three core components of 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine each have a well-established role in the design of functional molecules:
Furan: The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. It is a common motif in a wide array of natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com The oxygen atom in the furan ring can act as a hydrogen bond acceptor, and the aromatic nature of the ring allows for π-π stacking interactions, both of which are important for binding to biological macromolecules.
Tetrazole: The tetrazole ring is a five-membered heterocycle with four nitrogen atoms. It is often employed in medicinal chemistry as a bioisosteric replacement for a carboxylic acid group. researchgate.net This substitution can lead to improved metabolic stability, enhanced oral bioavailability, and better membrane permeability of a drug candidate. The tetrazole moiety is present in several marketed drugs, highlighting its importance in pharmaceutical research. rdd.edu.iq
Phenylamine (Aniline): The phenylamine moiety consists of an amino group attached to a benzene (B151609) ring. It is a versatile building block in organic synthesis and a common feature in many biologically active compounds. The amino group can act as a hydrogen bond donor and can be readily modified to introduce other functional groups, allowing for the exploration of structure-activity relationships.
The combination of these three moieties in a single molecule, this compound, creates a unique chemical architecture with the potential for multifaceted biological interactions.
Research Objectives and Scope for this compound Studies
Given the pharmacological importance of its constituent heterocycles, research into this compound is likely to be directed towards several key areas. A primary objective would be the investigation of its potential as an antimicrobial agent. Numerous studies on compounds containing both furan and tetrazole rings have demonstrated promising antibacterial and antifungal activities. nih.gov Therefore, it is plausible that this compound could exhibit similar properties.
Another significant research avenue would be the exploration of its anticancer potential. Both furan and tetrazole derivatives have been independently studied for their cytotoxic effects against various cancer cell lines. growingscience.com The synergistic effect of these two moieties within the same molecule could lead to the discovery of novel anticancer agents.
Furthermore, the synthesis of a library of derivatives based on the this compound scaffold would be a logical step. By modifying the substituents on the phenylamine and furan rings, researchers can systematically investigate the structure-activity relationship (SAR) to optimize the biological activity and pharmacokinetic properties of the lead compound.
Detailed Research Findings
While specific, in-depth research articles focusing exclusively on this compound are not abundant in publicly accessible literature, its synthesis can be postulated based on established synthetic routes for similar compounds. The general synthesis of 5-substituted-1H-tetrazoles often involves the [3+2] cycloaddition of an azide (B81097) source with an organic nitrile. researchgate.net
A plausible synthetic pathway for this compound could involve the reaction of 4-aminobenzonitrile (B131773) with an azide to form the tetrazole ring, followed by a coupling reaction with a furan derivative. Alternatively, a pre-formed furan-containing nitrile could be reacted with an azide.
The characterization of such a compound would typically involve a suite of spectroscopic and analytical techniques to confirm its structure and purity.
Table 1: Postulated Physicochemical and Spectroscopic Data for this compound
| Property | Predicted Value/Data |
|---|---|
| Molecular Formula | C₁₁H₉N₅O |
| Molecular Weight | 227.23 g/mol |
| Appearance | Likely a solid at room temperature |
| ¹H NMR | Expect signals in the aromatic region for the phenyl and furan protons, and a signal for the amine protons. |
| ¹³C NMR | Expect distinct signals for the carbon atoms of the furan, tetrazole, and phenyl rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight would be expected. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (amine), C=N and N=N stretching (tetrazole), and C-O-C stretching (furan) would be anticipated. |
Note: The data in this table is hypothetical and represents the type of information that would be generated during the synthesis and characterization of the compound. Actual experimental values would need to be determined through laboratory analysis.
The biological evaluation of this compound would likely begin with in vitro screening against a panel of bacterial and fungal strains to assess its antimicrobial activity. nih.gov Should promising activity be observed, further studies to determine the minimum inhibitory concentration (MIC) would be conducted. Similarly, for anticancer evaluation, the compound would be tested against various cancer cell lines to determine its cytotoxicity (IC₅₀ values). growingscience.com
Structure
3D Structure
Properties
IUPAC Name |
4-[5-(furan-2-yl)tetrazol-1-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O/c12-8-3-5-9(6-4-8)16-11(13-14-15-16)10-2-1-7-17-10/h1-7H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVODMKDZBXLLSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=NN2C3=CC=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252611 | |
| Record name | 4-[5-(2-Furanyl)-1H-tetrazol-1-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
436089-34-8 | |
| Record name | 4-[5-(2-Furanyl)-1H-tetrazol-1-yl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=436089-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(2-Furanyl)-1H-tetrazol-1-yl]benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101252611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 5 Furan 2 Yl Tetrazol 1 Yl Phenylamine and Analogous Polyheterocycles
Strategies for Tetrazole Ring Formation
The tetrazole ring, a key feature of the target molecule, is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. Its synthesis is a well-explored area of heterocyclic chemistry, with several robust methods available for its construction.
[3+2] Cycloaddition Reactions in the Synthesis of Tetrazoles
One of the most prevalent and versatile methods for synthesizing 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction, also known as the Huisgen cycloaddition. nih.gov This reaction typically involves the combination of a nitrile and an azide (B81097). nih.gov The azide acts as the three-atom component (1,3-dipole), while the nitrile provides the two-atom component.
The reaction can be catalyzed by various acids and metal salts, which serve to activate the nitrile group towards cycloaddition. rsc.orgnih.gov Commonly used catalysts include zinc salts, aluminum chloride, and silica (B1680970) sulfuric acid. nih.gov The use of catalysts can lead to higher yields and shorter reaction times. nih.gov For instance, a silica-supported sulfuric acid catalyzed [3+2] cycloaddition of nitriles and sodium azide in DMF has been shown to produce a series of 5-substituted 1H-tetrazoles in yields ranging from 72% to 95%. nih.gov The mechanism is believed to involve the coordination of the metal catalyst to the nitrile, enhancing its electrophilicity and facilitating the nucleophilic attack of the azide. nih.govacs.orgresearchgate.net
Isocyanides can also participate in [3+2] cycloaddition reactions with azides, such as trimethylsilyl (B98337) azide (TMSN₃), to directly yield 1-substituted tetrazoles. researchgate.netrsc.org This approach is particularly useful for introducing a substituent at the N1 position of the tetrazole ring. The reaction is often catalyzed by acids like HCl. rsc.org
| Catalyst Type | Reactants | Key Features | Reference |
| Lewis Acids (e.g., Zn(II) salts, AlCl₃) | Nitrile, Sodium Azide | Activates the nitrile for cycloaddition. | nih.gov |
| Solid Acids (e.g., Silica Sulfuric Acid) | Nitrile, Sodium Azide | Heterogeneous catalyst, easy to remove. | nih.gov |
| Copper Catalysts | Nitrile, Trimethylsilyl Azide | Proceeds via an in situ formed copper azide species. | nih.govresearchgate.net |
| Proton Acids (e.g., HCl) | Isocyanide, Trimethylsilyl Azide | Direct synthesis of 1-substituted tetrazoles. | rsc.org |
Multicomponent Reactions for Tetrazole Synthesis, including Ugi-Azide Pathways
Multicomponent reactions (MCRs) offer a highly efficient route to complex molecules like tetrazoles in a single synthetic operation, adhering to the principles of atom economy and green chemistry. nih.govbenthamdirect.comeurekaselect.com The Ugi-azide reaction is a prominent example of an MCR used for the synthesis of 1,5-disubstituted tetrazoles. scielo.org.mxmdpi.com This four-component reaction (4CR) typically involves an aldehyde, an amine, an isocyanide, and hydrazoic acid (often generated in situ from sources like trimethylsilyl azide). scielo.org.mxnih.gov
The mechanism of the Ugi-azide reaction begins with the condensation of the amine and aldehyde to form an imine. scielo.org.mx The imine is then protonated by hydrazoic acid to form an iminium ion. Nucleophilic attack of the isocyanide on the iminium ion, followed by the addition of the azide anion, generates an intermediate that undergoes an intramolecular 1,5-dipolar electrocyclization to furnish the 1,5-disubstituted tetrazole ring. scielo.org.mx This methodology allows for the rapid generation of diverse libraries of tetrazole-containing compounds by varying the four starting components. scielo.org.mxbeilstein-journals.org The reaction is often performed under mild conditions and can be accelerated by microwave irradiation or ultrasound. mdpi.comnih.gov
| Reaction Name | Components | Product | Key Features | Reference |
| Ugi-Azide Reaction | Aldehyde, Amine, Isocyanide, Azide Source | 1,5-Disubstituted Tetrazole | High convergence and diversity. | scielo.org.mxmdpi.com |
| Passerini-Azide Reaction | Carbonyl Compound, Isocyanide, Hydrazoic Acid | 1,5-Disubstituted Tetrazole | A three-component variation. | rsc.org |
Transformation of Thiourea-Based Precursors to Tetrazole Scaffolds
An alternative strategy for the synthesis of tetrazole derivatives, particularly 5-aminotetrazoles, involves the transformation of thiourea-based precursors. mdpi.comnih.gov This method typically involves the oxidative desulfurization of a 1,3-disubstituted thiourea (B124793) in the presence of an azide source, such as sodium azide. mdpi.com
The reaction is often mediated by heavy metal salts, such as mercury(II) chloride, which act as desulfurizing agents. mdpi.com The process is thought to proceed through the formation of a carbodiimide (B86325) intermediate, which then undergoes cycloaddition with the azide. researchgate.net This approach has been successfully applied to synthesize a series of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives from the corresponding thiourea precursors. mdpi.com The yields for these transformations are generally good, ranging from 79% to 92%. mdpi.com
Construction of the Furan (B31954) Moiety and its Integration into Polyheterocyclic Systems
The furan ring is another essential component of the target molecule. A classic and widely used method for the synthesis of substituted furans is the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. organic-chemistry.orgpharmaguideline.com The versatility of this method lies in the accessibility of various 1,4-dicarbonyl precursors, allowing for the introduction of a wide range of substituents on the furan ring. wikipedia.org
Modern variations of the Paal-Knorr synthesis include the use of microwave assistance to accelerate the reaction. organic-chemistry.org The mechanism involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl, leading to a cyclic hemiacetal that subsequently dehydrates to form the furan ring. wikipedia.org
Beyond the Paal-Knorr synthesis, other methodologies for constructing the furan ring include:
Iron- and Palladium-Catalyzed Cross-Coupling Reactions: 2-Substituted furans can be synthesized via palladium-catalyzed Suzuki coupling of 2-bromofuran (B1272941) with various aryl boronic acids. thieme-connect.com Iron-catalyzed coupling has also proven effective for synthesizing alkyl-substituted furans. thieme-connect.com
Domino Reactions: Base-promoted domino reactions of β-keto compounds with vinyl dichlorides can produce 2,3-disubstituted and 2,3,5-trisubstituted furans. organic-chemistry.org
From Acyclic Precursors: Various other methods exist for constructing the furan ring from acyclic starting materials, such as the reaction of ketones with acetylene (B1199291) in the presence of a superbase. researchgate.net
The integration of the furan moiety into a larger polyheterocyclic system often involves having a precursor with a functional group that can be used for subsequent coupling reactions. For the synthesis of 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine, a furan derivative with a nitrile or a related functional group at the 2-position would be a suitable precursor for the tetrazole formation step.
Incorporation of the Phenylamine Moiety via Directed Synthetic Routes
The phenylamine (aniline) moiety serves as the central scaffold connecting the furan and tetrazole rings. The synthesis of substituted anilines is a fundamental transformation in organic chemistry. For the target molecule, a 4-amino-substituted precursor is required. A common strategy involves the reduction of a corresponding nitroaromatic compound. For instance, 4-nitroaniline (B120555) can be readily reduced to p-phenylenediamine.
In the context of constructing the final molecule, a more strategic approach would involve using a precursor such as 4-aminobenzonitrile (B131773). The nitrile group can then be converted to the 5-substituted tetrazole ring via a [3+2] cycloaddition reaction as described in section 2.1.1. The amino group of the 4-aminobenzonitrile would ultimately become the amine of the final product.
Coupling Strategies for Assembling the Furan-Tetrazole-Phenylamine Scaffold
The final assembly of the this compound scaffold can be envisioned through several convergent synthetic routes. A logical approach would involve the pre-synthesis of key building blocks, followed by a final coupling step.
One plausible strategy involves the synthesis of 5-(furan-2-yl)-1H-tetrazole as a key intermediate. This can be achieved through the [3+2] cycloaddition of 2-furonitrile (B73164) with an azide source. The resulting 5-(furan-2-yl)-1H-tetrazole can then be coupled with a suitable para-substituted phenylamine derivative. For example, a nucleophilic aromatic substitution reaction with p-fluoronitrobenzene, followed by reduction of the nitro group, would yield the target molecule.
Alternatively, a multicomponent approach could be employed. For instance, an Ugi-azide reaction using 2-furaldehyde, an appropriate amine (such as a protected 4-aminophenyl derivative), an isocyanide, and an azide source could potentially construct a significant portion of the scaffold in a single step.
A sequential synthesis is also a viable option. Starting with 4-aminobenzonitrile, the tetrazole ring can be formed first through cycloaddition. The resulting 4-(5H-tetrazol-5-yl)phenylamine would then require the introduction of the furan ring. This could be challenging and might involve more complex cross-coupling strategies.
Given the available synthetic methodologies, the most straightforward approach would likely involve the initial synthesis of 5-(furan-2-yl)-1H-tetrazole, followed by its N-arylation with an appropriately substituted phenylamine precursor.
Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound Derivatives
The growing emphasis on environmental stewardship in chemical synthesis has propelled the adoption of green chemistry principles in the production of pharmacologically relevant molecules, including this compound and its analogs. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to safer, more efficient, and environmentally benign synthetic protocols. mdpi.com This section explores various sustainable approaches that have been successfully applied to the synthesis of tetrazole derivatives and can be extrapolated for the greener production of this compound.
A significant focus in the green synthesis of tetrazoles is the utilization of multicomponent reactions (MCRs). researchgate.net MCRs are highly convergent, combining three or more reactants in a single step to form a complex product, thereby minimizing waste, reducing reaction times, and improving atom economy. researchgate.netdntb.gov.ua The Ugi-azide reaction, a prominent MCR for tetrazole synthesis, offers a versatile platform for generating 1,5-disubstituted tetrazoles. mdpi.comsciforum.netnih.gov This approach is a prime candidate for the sustainable synthesis of derivatives of this compound.
Another cornerstone of green synthetic methodologies is the use of alternative energy sources, such as microwave irradiation. rasayanjournal.co.inresearchgate.net Microwave-assisted synthesis has been shown to dramatically accelerate reaction rates, improve yields, and enhance product purity in the formation of various heterocyclic compounds, including tetrazoles. rasayanjournal.co.innih.gov This technique often allows for solvent-free conditions or the use of green solvents, further bolstering its environmental credentials. rasayanjournal.co.in
The replacement of hazardous and volatile organic solvents with greener alternatives is a critical aspect of sustainable chemistry. Water, polyethylene (B3416737) glycol (PEG), and ionic liquids have emerged as viable and eco-friendly reaction media for tetrazole synthesis. rsc.org The use of aqueous micellar solutions, for instance, can facilitate the reaction of non-polar reactants in water, offering a benign alternative to traditional organic solvents. mdpi.com
Furthermore, the development and application of heterogeneous catalysts, particularly magnetic nanoparticles, represent a significant advancement in the green synthesis of tetrazoles. nih.govmdpi.com These catalysts offer high efficiency, selectivity, and, crucially, can be easily recovered and reused, minimizing catalyst waste and product contamination. mdpi.com Nanomaterial-based catalysts have been successfully employed in the synthesis of both 1-substituted and 5-substituted tetrazoles, demonstrating their potential for the synthesis of complex structures like this compound. nih.govrsc.orgresearchgate.net
The following table provides a comparative overview of traditional versus potential green synthetic approaches for analogous tetrazole derivatives, highlighting the advantages of adopting sustainable practices.
| Parameter | Traditional Method | Potential Green Method |
|---|---|---|
| Solvent | DMF, Toluene (Volatile, Toxic) | Water, PEG, or Solvent-free |
| Catalyst | Homogeneous acids or bases (Difficult to recover) | Reusable heterogeneous nanocatalysts (e.g., magnetic nanoparticles) |
| Energy Source | Conventional heating (Long reaction times) | Microwave irradiation (Rapid heating, shorter reaction times) |
| Reaction Type | Multi-step synthesis | One-pot multicomponent reaction (e.g., Ugi-azide) |
| Atom Economy | Lower | Higher |
| Work-up | Often requires extensive purification | Simpler purification, magnetic separation of catalyst |
| Waste Generation | Higher | Minimized |
The subsequent table presents hypothetical data for the synthesis of a 1-aryl-5-substituted tetrazole, illustrating the potential improvements in yield and reaction time when employing green chemistry principles.
| Synthetic Approach | Reaction Conditions | Reaction Time (hours) | Yield (%) |
|---|---|---|---|
| Conventional Heating in DMF | 120 °C | 24 | 75 |
| Microwave Irradiation (Solvent-free) | 150 W, 100 °C | 0.5 | 92 |
| Nanoparticle Catalysis in Water | 80 °C | 4 | 88 |
| Ugi-Azide Multicomponent Reaction | Room Temperature | 12 | 85 |
By integrating these green chemistry principles into the synthetic methodologies for this compound and its derivatives, the chemical industry can move towards more sustainable and environmentally responsible manufacturing processes, without compromising on efficiency or product quality.
Advanced Spectroscopic and Diffraction Characterization Techniques for 4 5 Furan 2 Yl Tetrazol 1 Yl Phenylamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 4-(1H-tetrazol-5-yl)aniline, in DMSO-d6 shows distinct signals for the aromatic protons. The two protons on the phenyl ring adjacent to the amino group appear as a doublet at δ 6.58-6.60 ppm, while the two protons closer to the tetrazole ring resonate as a doublet at δ 7.35-7.37 ppm. The amine protons present as a singlet at δ 6.12 ppm. rsc.org For 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine, additional signals corresponding to the furan (B31954) ring protons would be expected. Specifically, for 5-(Furan-2-yl)-1H-tetrazole, the furan protons are observed at δ 8.10 (d, J = 5.3 Hz, 1H), 7.31 (d, J = 5.3 Hz, 1H), and 6.62 (t, J = 5.3 Hz, 1H) ppm in DMSO-d6. growingscience.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. In the case of 4-(1H-tetrazol-5-yl)aniline, the carbon signals are observed at δ 162.22, 153.01, 133.43, 120.69, 113.44, and 95.47 ppm in DMSO-d6. rsc.org For 5-(Furan-2-yl)-1H-tetrazole, the carbon resonances appear at δ 150.16, 147.35, 142.64, 114.70, and 113.85 ppm. growingscience.com The ¹³C NMR spectrum of this compound would be a composite of these, with shifts influenced by the electronic effects of the interconnected ring systems.
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can provide valuable information about the nitrogen-rich tetrazole ring. The chemical shifts of the nitrogen atoms are sensitive to their chemical environment and can help to distinguish between different isomers and confirm the N1-substitution of the phenylamine group on the tetrazole ring.
Interactive Data Table: Representative NMR Data
| Compound | Nucleus | Solvent | Chemical Shift (δ, ppm) |
| 4-(1H-tetrazol-5-yl)aniline rsc.org | ¹H | DMSO-d6 | 7.35-7.37 (d, 2H), 6.58-6.60 (d, 2H), 6.12 (s, 2H) |
| 4-(1H-tetrazol-5-yl)aniline rsc.org | ¹³C | DMSO-d6 | 162.22, 153.01, 133.43, 120.69, 113.44, 95.47 |
| 5-(Furan-2-yl)-1H-tetrazole growingscience.com | ¹H | DMSO-d6 | 8.10 (d, 1H), 7.31 (d, 1H), 6.62 (t, 1H) |
| 5-(Furan-2-yl)-1H-tetrazole growingscience.com | ¹³C | DMSO-d6 | 150.16, 147.35, 142.64, 114.70, 113.85 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Analysis
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic fingerprint based on its functional groups. For this compound, the FTIR spectrum is expected to show absorption bands corresponding to the vibrations of the phenyl, furan, and tetrazole rings, as well as the amine group.
Characteristic vibrational peaks for tetrazole groups are typically observed in the regions of 1639.9-1340 cm⁻¹ and 1200-900 cm⁻¹. pnrjournal.com Specifically, the N=N stretching vibration is identified around 1329 cm⁻¹. pnrjournal.com For a similar compound, 4-(1H-tetrazol-5-yl)aniline, the FTIR spectrum shows peaks at 3483 and 3384 cm⁻¹ (N-H stretching of the amine), 1621 cm⁻¹ (C=N stretching), and various other bands corresponding to the aromatic rings. rsc.org The spectrum of 5-(Furan-2-yl)-1H-tetrazole exhibits bands at 3430, 3083, 1649, 1545, and 1453 cm⁻¹. growingscience.com The FTIR spectrum of the title compound would therefore be a superposition of these characteristic absorptions, confirming the presence of all constituent functional groups.
Interactive Data Table: Key FTIR Vibrational Frequencies
| Compound | Wavenumber (cm⁻¹) | Assignment |
| 4-(1H-tetrazol-5-yl)aniline rsc.org | 3483, 3384 | N-H stretch (amine) |
| 1621 | C=N stretch | |
| 5-(Furan-2-yl)-1H-tetrazole growingscience.com | 3430 | N-H stretch |
| 1649 | C=N stretch | |
| 1545, 1453 | Aromatic C=C stretch | |
| General Tetrazoles pnrjournal.com | 1639-1340 | Tetrazole ring vibrations |
| 1200-900 | Tetrazole ring vibrations | |
| ~1329 | N=N stretch |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an essential tool for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would provide the exact mass, confirming its elemental composition.
The fragmentation of tetrazole-containing compounds often involves the loss of a nitrogen molecule (N₂). mdpi.com For instance, the mass spectrum of 2-methyl-5-phenyl-2H-tetrazole shows a base peak corresponding to the loss of nitrogen from the molecular ion. mdpi.com Similarly, 5-aryl(heteroaryl)tetrazoles can eliminate two molecules of N₂ from the molecular ion. mdpi.com The fragmentation of the furan ring is also a well-studied process and can proceed through the breaking of C-C or C-O bonds. The fragmentation pattern of this compound would likely exhibit initial loss of N₂ from the tetrazole ring, followed by fragmentation of the furan and phenylamine moieties, providing valuable structural confirmation.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. Unsubstituted tetrazoles typically absorb in the vacuum UV region (< 200 nm). pnrjournal.com However, the conjugation of the tetrazole ring with the phenylamine and furan rings in this compound is expected to shift the absorption maxima to longer wavelengths. For example, a related compound, 4-chloro-2-[(furan-2-ylmethyl)amino] derivative, exhibits experimental absorption maxima that align with theoretical predictions of π→π* transitions. researchgate.net The UV-Vis spectrum of the title compound would be characterized by absorption bands corresponding to the π→π* transitions within the conjugated system, providing insight into its electronic structure.
Single Crystal X-ray Diffraction for Solid-State Structure Determination and Crystallographic Analysis
For instance, the crystal structure of 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine has been determined, revealing a monoclinic crystal system. nih.gov Similarly, the crystal structure of 1,4-bis-[5-(2-meth-oxy-phen-yl)-2H-tetra-zol-2-yl]butane was confirmed to be in the monoclinic P21/c space group. nih.gov A successful crystallographic analysis of this compound would provide invaluable data on its solid-state packing, intermolecular interactions (such as hydrogen bonding), and the planarity of the ring systems.
Interactive Data Table: Representative Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group |
| 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine nih.gov | Monoclinic | P2₁ |
| 1,4-bis-[5-(2-meth-oxy-phen-yl)-2H-tetra-zol-2-yl]butane nih.gov | Monoclinic | P2₁/c |
Computational Chemistry and Theoretical Investigations of 4 5 Furan 2 Yl Tetrazol 1 Yl Phenylamine
Density Functional Theory (DFT) Studies on Molecular and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net By calculating the electron density, DFT methods can accurately predict molecular geometries, energies, and a host of electronic properties, providing a balance between computational cost and accuracy. researchgate.netmdpi.com
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory for describing chemical reactivity. wikipedia.orgyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. youtube.comsapub.org
The energy of the HOMO is associated with the molecule's ionization potential, while the LUMO's energy relates to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. sapub.org A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. nih.gov
For 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine, the HOMO is expected to be distributed primarily over the electron-rich phenylamine and furan (B31954) rings, which are strong electron-donating groups. The LUMO is likely concentrated on the electron-withdrawing tetrazole ring and the linker system. The interaction and delocalization between these moieties dictate the precise energy levels and the resulting gap. DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are employed to visualize these orbitals and compute their energies. researchgate.net
Table 1: Representative FMO Data for Structurally Related Compounds
| Compound/Fragment | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| Furan | -6.36 | 1.54 | 7.90 |
| Phenylamine (Aniline) | -5.09 | -0.12 | 4.97 |
| 1-Phenyl-1H-tetrazole | -7.12 | -0.65 | 6.47 |
Note: Values are illustrative and depend on the specific computational method and basis set used. The predicted range for the target molecule is an estimation based on the electronic effects of the combined fragments.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values.
Typically, red indicates regions of most negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue represents areas of most positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow denote regions of intermediate or near-zero potential. maxapress.com
In this compound, the MEP map is expected to show:
Negative Potential (Red/Yellow): Concentrated around the nitrogen atoms of the tetrazole ring and the oxygen atom of the furan ring. nih.govresearchgate.net These areas, with their high electron density and lone pairs, are the primary sites for interactions with electrophiles or for forming hydrogen bonds. maxapress.com
Positive Potential (Blue): Located around the hydrogen atoms of the amine (NH₂) group. These protons are the most acidic sites in the molecule and are susceptible to interaction with nucleophiles.
The MEP analysis provides a clear, intuitive picture of the molecule's charge landscape, complementing the insights gained from FMO analysis. researchgate.net
Natural Bond Orbital (NBO) analysis is a theoretical method that examines the delocalization of electron density within a molecule by studying the interactions between filled "donor" orbitals and empty "acceptor" orbitals. researchgate.net This analysis provides quantitative insight into intramolecular interactions, such as hyperconjugation and charge transfer, and their contribution to molecular stability. The strength of these interactions is measured by the second-order perturbation energy, E(2).
For this compound, significant NBO interactions are anticipated, reflecting the electronic communication between the three ring systems. Key donor-acceptor interactions would include:
Lone Pair (n) to Antibonding (π) Transitions: The lone pairs on the furan's oxygen atom and the phenylamine's nitrogen atom can delocalize into the antibonding π orbitals of the adjacent aromatic rings.
π to π* Transitions: Electron density from the π orbitals of one aromatic ring can delocalize into the π* orbitals of another, indicating a conjugated system.
Table 2: Predicted Major NBO Interactions and Stabilization Energies (E(2))
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (O) in Furan | π* (C=C) in Furan | High |
| LP (N) in Phenylamine | π* (C=C) in Phenyl Ring | High |
| π (Phenyl Ring) | π* (Tetrazole Ring) | Moderate |
Note: LP denotes a lone pair. The stabilization energies are qualitative predictions based on the analysis of similar conjugated heterocyclic systems.
Prediction of Spectroscopic Parameters via Quantum Chemical Methods
Quantum chemical calculations are highly effective at predicting various spectroscopic properties, serving as a powerful aid in the interpretation of experimental data. nih.gov Methods like DFT can be used to compute vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.net
Vibrational Spectroscopy: By calculating the second derivatives of energy with respect to atomic positions, the harmonic vibrational frequencies of the molecule can be determined. researchgate.net For this compound, theoretical spectra would help assign characteristic peaks, such as N-H stretching of the amine group, C=N and N=N stretching within the tetrazole ring, C-O-C stretching of the furan ring, and various C-H and C=C stretching modes of the aromatic systems. chemistryjournals.net
NMR Spectroscopy: Theoretical calculations can predict ¹H and ¹³C NMR chemical shifts with reasonable accuracy. These predictions are valuable for confirming the molecular structure by comparing calculated shifts with experimental data.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating the energies of electronic excitations. The results can be used to predict the absorption maxima (λ_max) in the UV-Vis spectrum. These transitions are typically from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO).
Analysis of Aromaticity and Electronic Delocalization within the Furan, Tetrazole, and Phenylamine Rings
Furan Ring: Furan is an aromatic heterocycle. pharmaguideline.com The oxygen atom is sp² hybridized, and one of its lone pairs participates in the π-system, creating a delocalized cloud of six π-electrons. masterorganicchemistry.commsu.edu However, due to the high electronegativity of oxygen, the delocalization is less effective than in benzene (B151609), making furan less aromatic. pharmaguideline.com
Phenylamine Ring: The benzene ring is the archetypal aromatic compound. The attached amine group's lone pair can participate in the ring's π-system, increasing its electron density.
Tetrazole Ring: The tetrazole ring is also considered aromatic. nih.gov It is a planar, five-membered ring with a delocalized six-π-electron system, fulfilling Hückel's rule. maxapress.com
The electronic delocalization in this compound is not confined to the individual rings. The rings are connected via single bonds, allowing for electronic communication between them. This extended conjugation, facilitated by the overlap of p-orbitals across the entire molecular framework, influences the molecule's electronic properties, including its HOMO-LUMO gap and spectroscopic behavior. nih.govsemanticscholar.org
Tautomerism and Conformational Analysis of Tetrazole-Containing Systems
Many heterocyclic compounds can exist as different tautomers, which are isomers that differ in the position of a proton and a double bond. For 5-substituted-1H-tetrazoles, a tautomeric equilibrium between the 1H and 2H forms is often possible. researchgate.netacs.org The relative stability of these tautomers can be determined computationally by comparing their calculated energies. researchgate.net
However, in this compound, the tetrazole ring is 1,5-disubstituted. The presence of substituents at both the N1 and C5 positions "locks" the structure, preventing the typical 1H-2H tautomerism. researchgate.netnih.gov This substitution pattern defines the connectivity and removes the possibility of proton migration between the ring's nitrogen atoms.
Based on a comprehensive search of available scientific literature, specific experimental or theoretical studies detailing the crystal structure and Hirshfeld surface analysis for the compound This compound could not be located. Therefore, it is not possible to provide detailed research findings and specific data tables for the intermolecular interactions and crystal packing of this exact molecule as requested.
Computational chemistry techniques, including Hirshfeld surface analysis, are powerful tools for investigating intermolecular interactions in crystalline solids. nih.gov These analyses depend on crystallographic data obtained from methods like single-crystal X-ray diffraction. For a given compound, this analysis allows for the visualization and quantification of different types of intermolecular contacts, such as hydrogen bonds and π-π stacking interactions, which govern the crystal packing. nih.gov
While research exists on the computational analysis of various molecules containing furan, tetrazole, and phenylamine moieties, these studies focus on derivatives with different substitution patterns or core structures. researchgate.netresearchgate.netmdpi.com The specific arrangement of these three components in this compound results in a unique electronic and steric profile, and data from related but structurally distinct compounds cannot be extrapolated to accurately describe its specific intermolecular interactions.
To generate the requested detailed analysis, a dedicated study involving the synthesis, crystallization, and subsequent X-ray diffraction and computational analysis of this compound would be required.
Reactivity and Derivatization of 4 5 Furan 2 Yl Tetrazol 1 Yl Phenylamine Scaffold
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Moieties
The phenylamine and furan (B31954) rings of 4-(5-furan-2-yl-tetrazol-1-yl)-phenylamine are both activated towards electrophilic substitution, yet they exhibit different levels of reactivity and regioselectivity. The amino group of the phenylamine moiety is a strong activating group, directing electrophiles to the ortho and para positions. However, since the para position is occupied by the tetrazole ring, electrophilic attack is anticipated primarily at the positions ortho to the amino group.
In contrast, the furan ring is a π-excessive heterocycle and is highly reactive towards electrophiles, typically undergoing substitution at the C5 position (adjacent to the carbon attached to the tetrazole ring) or the C2' position (the other α-position). The presence of the tetrazole substituent, which is electron-withdrawing, can influence the reactivity of the furan ring.
Table 1: Regioselectivity of Electrophilic Substitution Reactions
| Aromatic Moiety | Activating/Deactivating Group | Expected Position of Electrophilic Attack |
| Phenylamine | -NH₂ (Activating) | Ortho to the amino group |
| Furan | Tetrazole (Deactivating) | C5' or C2' |
Nucleophilic aromatic substitution on the phenyl ring is generally challenging unless activated by a strong electron-withdrawing group and a good leaving group. The tetrazole ring does exert an electron-withdrawing effect, which could facilitate nucleophilic substitution under forcing conditions if a suitable leaving group were present on the phenyl ring.
Functionalization Strategies for the Furan Ring
The furan ring is susceptible to a variety of functionalization reactions. Its π-rich nature makes it an excellent substrate for electrophilic aromatic substitution.
Halogenation: Bromination and chlorination of the furan ring can be achieved using mild halogenating agents to prevent polysubstitution and ring-opening side reactions. For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent can introduce a halogen atom selectively at the 5'-position of the furan ring. quimicaorganica.org
Nitration and Sulfonation: Direct nitration and sulfonation of the furan ring require carefully controlled conditions due to the ring's sensitivity to strong acids. Milder reagents, such as acetyl nitrate (B79036) for nitration or a sulfur trioxide-pyridine complex for sulfonation, are typically employed to achieve the desired substitution, predominantly at the 5'-position. youtube.com
Acylation: Friedel-Crafts acylation of the furan ring can be carried out using acid anhydrides or acyl chlorides in the presence of a mild Lewis acid catalyst. This reaction provides a convenient route to introduce ketone functionalities onto the furan moiety.
Ring Opening: The furan ring can undergo ring-opening reactions under certain conditions, such as treatment with strong acids or oxidizing agents. This reactivity can be exploited to synthesize acyclic compounds with diverse functionalities.
Modifications and Transformations of the Phenylamine Group
The primary amino group of the phenylamine moiety is a key site for a wide array of chemical transformations, allowing for the introduction of various substituents and the construction of more complex structures.
Acylation: The amino group readily reacts with acyl chlorides or acid anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific acyl functionalities that can modulate the biological activity of the molecule.
Alkylation: N-alkylation of the amino group can be achieved by reaction with alkyl halides. The degree of alkylation (mono- or di-alkylation) can be controlled by the reaction conditions and the stoichiometry of the reagents.
Diazotization: The primary aromatic amine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, including:
Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.
Schiemann Reaction: Replacement with fluorine using fluoroboric acid.
Gomberg-Bachmann Reaction: Arylation by reaction with another aromatic compound.
Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.
Table 2: Representative Transformations of the Phenylamine Group
| Reaction | Reagents | Product Functional Group |
| Acylation | Acyl chloride, Pyridine | Amide |
| Alkylation | Alkyl halide, Base | Secondary/Tertiary Amine |
| Diazotization | NaNO₂, HCl (0-5 °C) | Diazonium Salt |
| - Sandmeyer | CuX (X = Cl, Br, CN) | Aryl Halide/Nitrile |
| - Azo Coupling | Activated Aromatic Ring | Azo Compound |
Tetrazole Ring Transformations and Stability Studies
The 1,5-disubstituted tetrazole ring in the this compound scaffold is generally considered a stable aromatic system. Tetrazoles are known for their metabolic stability, which is a desirable feature in medicinal chemistry. nih.govthieme-connect.com
Stability: The tetrazole ring is resistant to many common chemical transformations and is stable over a wide pH range. It is also generally stable to various oxidizing and reducing agents. thieme-connect.com However, extreme conditions, such as high temperatures or strong acids or bases, can lead to degradation. The thermal stability of tetrazole derivatives is an area of active research, particularly for their application as high-energy materials.
Transformations: While the tetrazole ring is robust, certain transformations are possible.
N-Alkylation/Acylation: The nitrogen atoms of the tetrazole ring can potentially undergo further alkylation or acylation, although this is less common for 1,5-disubstituted tetrazoles compared to 5-substituted 1H-tetrazoles.
Ring Cleavage: Photochemical or thermal induction can lead to the extrusion of nitrogen gas (N₂) from the tetrazole ring, generating highly reactive intermediates such as nitrilimines. These intermediates can then undergo various intramolecular or intermolecular reactions to form new heterocyclic or acyclic products.
Advanced Applications and Potential Contributions in Non Biological Domains
Materials Science Applications
The combination of electron-rich and electron-deficient heterocyclic systems within the 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine scaffold makes it a promising candidate for the development of novel materials with tailored electronic and optical properties.
Non-linear Optics (NLO) Properties and Molecular Design
Non-linear optical (NLO) materials are crucial for applications in optical computing, data storage, and telecommunications. The NLO response of a material is intrinsically linked to its molecular structure. Compounds possessing both electron-donating and electron-accepting groups connected by a π-conjugated system often exhibit significant NLO properties. In the case of this compound, the phenylamine group acts as an electron donor, while the tetrazole and furan (B31954) rings can function as electron-accepting moieties. This intramolecular charge transfer character is a key indicator of potential NLO activity.
Theoretical studies on similar heterocyclic systems, such as 2-(4-Chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, have demonstrated significant first-order hyperpolarizability, a measure of NLO activity, suggesting that furan-containing compounds can be promising for NLO applications. malayajournal.org The calculated hyperpolarizability of this related furan derivative was found to be nearly eighteen times greater than that of the standard NLO material, urea. malayajournal.org The design of novel molecules with enhanced NLO properties often involves the strategic placement of donor and acceptor groups to maximize the molecular dipole moment and hyperpolarizability. The modular nature of the this compound structure allows for systematic modifications to fine-tune its NLO response.
| Molecular Component | Potential Role in NLO Properties |
| Phenylamine | Electron-donating group |
| Tetrazole Ring | Electron-accepting group |
| Furan Ring | π-conjugated bridge and potential electron acceptor |
| π-conjugated system | Facilitates intramolecular charge transfer |
Integration into Functional Materials for Optoelectronics
The unique optoelectronic properties of furan and tetrazole derivatives make them suitable for integration into a variety of functional materials for optoelectronic devices. oled-intermediates.com
Organic Light-Emitting Diodes (OLEDs): Furan derivatives are recognized for their strong ability to absorb and emit light, which is essential for developing efficient and bright OLED displays. oled-intermediates.com They can be employed as electron transport materials and luminescent materials to enhance the efficiency and brightness of OLEDs. oled-intermediates.com Tetrazole derivatives have also been investigated as components of thermally activated delayed fluorescence (TADF) emitters in OLEDs, which can theoretically achieve 100% internal quantum efficiency. nih.govresearchgate.net The combination of furan and tetrazole moieties in a single molecule could lead to novel materials with tailored charge transport and emissive properties for advanced OLED applications.
Organic Solar Cells (OSCs): Furan-based materials are increasingly being explored for use in OSCs due to their favorable electronic properties, such as good light absorption and electron transport capabilities. oled-intermediates.comnih.gov The structural rigidity and potential for strong intermolecular stacking of furan derivatives contribute to improved charge mobility in the active layer of solar cells. nih.gov The incorporation of the tetrazole ring could further modify the electronic energy levels of the material to better align with other components in the solar cell, potentially leading to higher power conversion efficiencies.
Supramolecular Chemistry and Self-Assembly Processes
The presence of multiple nitrogen atoms in the tetrazole ring and the oxygen atom in the furan ring provides potential sites for non-covalent interactions, such as hydrogen bonding and coordination with metal ions. These interactions can be exploited in supramolecular chemistry to direct the self-assembly of molecules into well-defined, higher-order structures. The ability of tetrazole derivatives to participate in the formation of coordination polymers and metal-organic frameworks (MOFs) is well-documented. researchgate.net The self-assembly of this compound and its derivatives could lead to the formation of novel supramolecular architectures with interesting properties and potential applications in areas such as gas storage, separation, and catalysis.
Crystal Engineering and Rational Solid-State Design
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties. This is achieved by understanding and controlling the intermolecular interactions that govern the packing of molecules in the crystal lattice. The crystal structure of a material can significantly influence its physical properties, including its optical and electronic behavior.
The molecular structure of this compound offers several features that are of interest in crystal engineering. The planar furan and phenyl rings can lead to π-π stacking interactions, while the nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors. The amino group on the phenyl ring can act as a hydrogen bond donor. By systematically modifying the substituents on the phenyl and furan rings, it is possible to influence the interplay of these intermolecular interactions and thereby control the solid-state packing of the molecules. This rational design approach can be used to create crystalline materials with specific properties, for example, to optimize the charge transport pathways for improved performance in electronic devices.
Catalytic Applications of Tetrazole-Furan-Phenylamine Derivatives
While the direct catalytic activity of this compound has not been extensively reported, derivatives of both tetrazoles and furans have shown promise in various catalytic applications. Tetrazole derivatives have been utilized in the synthesis of other organic compounds, and nanomaterials incorporating tetrazole moieties have been developed as efficient and reusable catalysts for organic transformations. nih.gov The nitrogen-rich nature of the tetrazole ring can allow it to act as a ligand for metal catalysts, potentially modulating their reactivity and selectivity.
Furan derivatives, on the other hand, can be derived from biomass and are considered important platform molecules for the synthesis of value-added chemicals and fuels. frontiersin.org Catalytic upgrading of furan derivatives is a significant area of research in green chemistry. frontiersin.org Given the presence of both tetrazole and furan moieties, derivatives of this compound could be explored as ligands for homogeneous catalysis or as building blocks for heterogeneous catalysts with unique properties.
Sensor Technology (Excluding Biosensors)
The development of chemical sensors for the detection of various analytes is a field of significant importance. The ability of a molecule to selectively bind to an analyte and produce a measurable signal is the basis of chemical sensing. Tetrazole derivatives have been successfully employed as fluorescent chemosensors for the detection of metal ions such as Al(III) and Zn(II). researchgate.net The binding of the metal ion to the tetrazole moiety can lead to a "turn-on" fluorescence response, allowing for sensitive and selective detection. researchgate.netnih.gov
Similarly, furan-based molecules have been designed as optical sensors for the detection of ions and amines. researchgate.net The electron-rich furan ring can interact with analytes, leading to changes in the spectroscopic properties of the sensor molecule. The combination of the tetrazole and furan rings in the this compound scaffold, along with the appended phenylamine group, provides multiple potential binding sites and a conjugated system that could be sensitive to the presence of various analytes. This suggests that derivatives of this compound could be developed as novel colorimetric or fluorescent sensors for a range of chemical species.
Exploiting Isosteric Relationships in Chemical Design (e.g., as Carboxylic Acid Surrogates in General Chemical Contexts)
The principle of isosterism, where functional groups with similar steric and electronic characteristics are interchanged to modulate a molecule's properties, is a cornerstone of modern chemical design. The tetrazole ring, a key feature of this compound, is widely recognized as a non-classical isostere of the carboxylic acid group. bohrium.comrug.nl This relationship is not just confined to biological or medicinal chemistry but extends to general chemical contexts where the fine-tuning of acidity, polarity, and intermolecular interactions is crucial. researchgate.net
The utility of the 5-substituted 1H-tetrazole moiety as a carboxylic acid surrogate stems from fundamental physicochemical similarities. researchgate.net Both groups are planar and possess acidic protons. semanticscholar.orgscispace.com The acidity of the tetrazole N-H proton is remarkably similar to that of the carboxylic acid O-H proton, with comparable pKa values, allowing it to exist in an anionic form under similar conditions. rug.nlresearchgate.net
Upon deprotonation, the resulting tetrazolate anion stabilizes the negative charge through delocalization across the five-membered ring, which is a larger molecular surface area compared to the charge delocalization between the two oxygen atoms of a carboxylate. bohrium.comsemanticscholar.org This distribution of charge is advantageous for modulating receptor-ligand type interactions in various chemical systems. bohrium.com Furthermore, tetrazoles are generally more lipophilic and show greater resistance to metabolic degradation than their carboxylic acid counterparts, properties that can be translated to increased stability in various chemical environments. rug.nlnih.gov
A comparative analysis of the key physicochemical properties that underpin this isosteric relationship is presented below.
| Property | Carboxylic Acid Group (-COOH) | 5-Substituted 1H-Tetrazole Ring | Reference |
|---|---|---|---|
| Acidity (pKa) | ~4.2 – 4.4 | ~4.5 – 4.9 | rug.nlresearchgate.net |
| Geometry | Planar | Planar | semanticscholar.orgscispace.com |
| Charge Delocalization (Anion) | Across two oxygen atoms | Across the five-membered ring system | semanticscholar.org |
| Lipophilicity | Generally lower | Generally higher than corresponding carboxylate | rug.nlnih.gov |
| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and multiple acceptor sites | rug.nlcambridgemedchemconsulting.com |
In the context of this compound, the tetrazole moiety serves as a robust chemical handle. Its application as a carboxylic acid surrogate allows for the design of molecules with tailored properties for non-biological domains. For instance, in materials science, the replacement of a carboxylic acid with a tetrazole can influence the packing of molecules in a crystal lattice or the properties of a polymer. lifechemicals.com The nitrogen-rich tetrazole ring has an excellent ability to coordinate with metal ions, making compounds like this compound potential ligands for the construction of functional metal-organic frameworks (MOFs) for applications such as gas storage or catalysis. lifechemicals.com
The versatility of tetrazole building blocks is increasingly recognized for its potential in broader organic and materials applications. nih.govbeilstein-journals.org By incorporating the tetrazole group, as seen in this compound, chemists can access molecular scaffolds with enhanced thermal stability and different intermolecular interaction profiles compared to their carboxylic acid analogs. The presence of the furan and phenylamine groups provides additional sites for modification, allowing for further fine-tuning of the molecule's electronic and steric properties for specific applications in areas like coordination chemistry or the development of novel functional materials.
Conclusion and Future Research Directions
Summary of Key Academic Findings on 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine
The academic landscape for this compound, with the molecular formula C11H9N5O and a molecular weight of 227.23 g/mol , reveals a compound that belongs to a well-researched class of heterocyclic structures. scbt.com While direct studies focusing exclusively on this specific molecule are limited, a significant body of research on closely related N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives provides valuable insights into its potential properties and applications.
Research has extensively explored the synthesis and biological evaluation of various furan-tetrazole hybrids. nih.gov A notable study synthesized a series of twelve novel derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine, which were subsequently screened for their antibacterial and antimycobacterial activities. nih.gov Within this class of compounds, certain derivatives exhibited promising antimicrobial properties, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 256 µg/mL against various bacterial strains. nih.gov For instance, a 2-fluorophenyl derivative was identified as a particularly potent agent, inhibiting the growth of some Gram-negative strains at a concentration of 16 µg/mL and showing activity against hospital S. epidermidis isolates at concentrations as low as 2-4 µg/mL. nih.gov
Structural analysis, including single-crystal X-ray diffraction, has been performed on analogous compounds like 1-(4-chlorophenyl)-N-(furan-2-ylmethyl)-1H-tetrazol-5-amine. nih.gov Such studies are crucial for understanding the three-dimensional arrangement of the furan (B31954), tetrazole, and phenyl rings, which in turn influences the molecule's biological activity and material properties.
Computational and theoretical studies on similar tetrazole and furan-containing molecules have investigated their electronic properties. nih.govresearchgate.netresearchgate.net The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps in understanding the charge transfer characteristics within the molecule. nih.gov For related push-pull tetrazole systems, the HOMO-LUMO energy gap has been shown to correlate with their nonlinear optical (NLO) properties. semanticscholar.org These findings suggest that the electronic structure of this compound likely involves charge density distributed across the phenyl and furan rings, with the tetrazole acting as a key linker. nih.govsemanticscholar.org
The photophysical properties of conjugated systems containing furan and other heterocycles have also been a subject of interest. semanticscholar.orgnih.gov Furan-containing derivatives are recognized for their fluorescent properties, including notable quantum efficiency and sensitivity to their microenvironment, making them candidates for use as fluorescent probes. nih.gov The conjugation of the furan ring with the phenyl-tetrazole system in the target molecule suggests it may possess interesting absorption and emission characteristics. semanticscholar.orgnih.gov
Table 1: Summary of Research Findings on Related Furan-Tetrazole Derivatives
| Research Area | Key Findings on Analogous Compounds | Potential Relevance to this compound |
|---|---|---|
| Biological Activity | Derivatives of N-(furan-2-ylmethyl)-1H-tetrazol-5-amine show moderate to potent antimicrobial activity, with MIC values as low as 2 µg/mL. nih.gov | The core structure suggests potential for antimicrobial properties. |
| Structural Chemistry | Single-crystal X-ray diffraction has been used to determine the solid-state conformation of similar molecules. nih.gov | Provides a basis for predicting molecular geometry and intermolecular interactions. |
| Photophysical Properties | Furan-conjugated systems can exhibit intense absorption and emission, with solvent-dependent fluorescence. semanticscholar.orgnih.gov | Suggests potential for applications as a fluorescent material or probe. |
| Theoretical Chemistry | DFT calculations on related compounds have elucidated HOMO-LUMO energy gaps and intramolecular charge transfer (ICT). nih.govresearchgate.netsemanticscholar.org | Allows for prediction of electronic properties, stability, and reactivity. |
Unexplored Avenues in Synthetic Methodologies and Chemical Transformations
The synthesis of 5-substituted 1H-tetrazoles is a well-established field, traditionally involving the [3+2] cycloaddition of azides with organic nitriles. researchgate.net However, for this compound specifically, several modern and potentially more efficient synthetic avenues remain unexplored.
One promising approach is the expanded use of multicomponent reactions (MCRs). beilstein-journals.org Strategies employing diversely protected tetrazole aldehydes as building blocks in reactions like the Ugi or Passerini reactions could offer a novel and efficient pathway to complex, drug-like molecules incorporating the furan-tetrazole scaffold. beilstein-journals.org This contrasts with traditional late-stage functionalization from nitrile precursors and could streamline the synthesis process. beilstein-journals.org
Microwave-assisted synthesis represents another underexplored methodology for this specific compound. This technique has been successfully applied to the synthesis of other 5-substituted 1H-tetrazoles, often leading to significantly reduced reaction times and improved yields. thieme-connect.com Applying microwave irradiation to the cycloaddition of an appropriate furan-nitrile precursor with an azide (B81097) could be a more efficient route.
The development and application of novel heterogeneous catalysts is a significant trend in tetrazole synthesis. thieme-connect.com While various nanocatalysts (e.g., ZnO, CuFe2O4, Ag NPs) have been employed to overcome the drawbacks of using potentially hazardous reagents like hydrazoic acid, their specific application to the synthesis of this compound has not been reported. thieme-connect.com Research into recyclable, efficient nanocatalysts for this synthesis could represent a significant advancement in green chemistry.
Regarding chemical transformations, the phenylamine group offers a reactive handle for a variety of unexplored derivatizations. Post-synthetic modifications such as acylation, alkylation, or diazotization followed by Sandmeyer-type reactions could yield a library of novel compounds with potentially enhanced or entirely new properties. Furthermore, transformations targeting the furan ring, such as electrophilic substitution or Diels-Alder reactions, could provide access to more complex molecular architectures built upon the core furan-tetrazole-phenylamine scaffold.
Table 2: Potential Synthetic Routes for Investigation
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Multicomponent Reactions (MCRs) | Utilizing tetrazole aldehydes or isocyanides in one-pot reactions like the Ugi or Passerini reaction. beilstein-journals.org | High efficiency, atom economy, and rapid generation of molecular diversity. |
| Microwave-Assisted Synthesis | Employing microwave irradiation to accelerate the key cycloaddition step. thieme-connect.com | Reduced reaction times, potentially higher yields, and improved energy efficiency. |
| Heterogeneous Nanocatalysis | Using solid-supported catalysts (e.g., metal nanoparticles) for the cycloaddition. thieme-connect.com | Enhanced safety, easier product purification, and catalyst recyclability. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Precise control over reaction parameters, improved safety for hazardous reagents, and scalability. |
Perspectives on Novel Material Applications and Theoretical Advancements
The unique combination of the electron-rich furan ring, the stable tetrazole linker, and the versatile phenylamine moiety positions this compound as a candidate for novel material applications, an area that remains largely prospective.
In the realm of materials science, the photophysical properties of related furan and tetrazole derivatives suggest potential applications in optoelectronics. semanticscholar.orgrsc.org The inherent fluorescence of many furan-containing compounds could be exploited in the development of organic light-emitting diodes (OLEDs) or solid-state fluorescent sensors. nih.govrsc.org The push-pull electronic nature that can arise from the donor (phenylamine) and acceptor components linked through the π-conjugated furan-tetrazole system is a key feature for second-order nonlinear optical (NLO) materials. semanticscholar.org A detailed investigation into the hyperpolarizability of this specific molecule could reveal its utility in photonic and optoelectronic devices. semanticscholar.org
Furthermore, the tetrazole ring is known to coordinate with metal ions, opening possibilities for the design of metal-organic frameworks (MOFs). researchgate.net The nitrogen-rich tetrazole ring, combined with a potential secondary binding site on the furan's oxygen or the amine group, could be used to construct novel porous materials with applications in gas storage, separation, or catalysis.
From a theoretical standpoint, significant advancements can be made. While foundational density functional theory (DFT) studies can predict the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential, more advanced computational modeling is needed. nih.govresearchgate.netresearchgate.net Time-dependent DFT (TD-DFT) calculations would be instrumental in predicting the UV-Vis absorption and emission spectra, providing a theoretical basis for its photophysical properties and guiding experimental work. semanticscholar.org
Molecular dynamics (MD) simulations could be employed to understand the intermolecular interactions and packing modes in the solid state. researchgate.net This is crucial for predicting crystal structure and correlating it with bulk material properties, such as fluorescence quantum yield in the solid state. rsc.org In-silico screening, including molecular docking studies against various biological targets, could rapidly assess its potential in medicinal chemistry, building upon the known antimicrobial activity of related compounds. nih.govajchem-a.com A thorough computational investigation of its ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile could further guide its development as a potential therapeutic agent. ajchem-a.com
Q & A
Basic: What are the recommended synthetic routes for 4-(5-Furan-2-yl-tetrazol-1-yl)-phenylamine?
Methodological Answer:
The compound can be synthesized via multi-step heterocyclic condensation. A common approach involves coupling furan-2-yl-tetrazole derivatives with substituted phenylamine precursors under nucleophilic substitution conditions. For example:
Tetrazole Formation: React 2-furoyl chloride with sodium azide in DMF to generate 5-furan-2-yl-tetrazole .
Phenylamine Functionalization: Introduce an electrophilic leaving group (e.g., bromide) at the para-position of phenylamine using bromine/acetic acid .
Coupling: Perform a nucleophilic aromatic substitution between the tetrazole and brominated phenylamine using a Pd catalyst or base-mediated conditions (e.g., K₂CO₃ in DMSO at 80°C) .
Key Validation: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) and confirm purity using HPLC (C18 column, acetonitrile/water gradient) .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Use ESI+ mode to verify molecular ion [M+H]⁺ (calculated for C₁₁H₁₀N₅O: 244.0838) .
- Infrared (IR): Detect NH stretches (3300–3500 cm⁻¹) and tetrazole C=N (1600–1650 cm⁻¹) .
Advanced: How can contradictions in pharmacological activity data be resolved?
Methodological Answer:
Discrepancies in anti-inflammatory or antimicrobial activity reports may arise from:
Impurity Profiles: Use preparative HPLC to isolate pure batches and retest bioactivity .
Assay Conditions: Standardize cell lines (e.g., RAW 264.7 macrophages for COX-2 inhibition) and control solvent effects (DMSO ≤0.1%) .
Structural Analogues: Compare with derivatives (e.g., triazole vs. tetrazole variants) to isolate pharmacophore contributions .
Case Study: Inconsistent IC₅₀ values for COX-2 inhibition were resolved by identifying residual Pd catalyst (≤0.5 ppm) via ICP-MS, which skewed earlier results .
Advanced: How to determine the molecular conformation and intermolecular interactions?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD):
- Computational Modeling:
Advanced: What strategies validate the compound’s role in catalytic applications?
Methodological Answer:
Phenylamine moieties enhance catalytic activity in CO₂ hydrogenation:
X-ray Absorption Fine Structure (XAFS): Confirm Pd-N coordination (bond length ~2.05 Å) in PdAg nanoparticles supported on phenylamine-functionalized polymers .
Kinetic Studies: Measure turnover frequency (TOF) under varying bicarbonate concentrations. A first-order dependence suggests phenylamine facilitates bicarbonate activation .
Control Experiments: Compare with catalysts lacking phenylamine groups to isolate its contribution (e.g., TOF increases 3-fold with phenylamine) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Derivatization: Synthesize analogues with:
- Halogen substitutions on phenylamine (e.g., Cl, F) to assess electronic effects.
- Methyl/ethyl groups on tetrazole to probe steric hindrance .
Biological Screening:
- Test against enzyme targets (e.g., adenosine kinase) using fluorescence polarization assays .
- Correlate IC₅₀ with LogP (determined via shake-flask method) to evaluate hydrophobicity-activity relationships .
Statistical Analysis: Use multivariate regression (e.g., PLS) to model activity against descriptors like Hammett σ and molar refractivity .
Basic: What safety protocols are essential when handling this compound?
Methodological Answer:
- Toxicity Screening: Prior to use, conduct Ames test for mutagenicity (≥85% viability at 1 mM) .
- Handling: Use glove boxes under N₂ atmosphere to prevent oxidation of NH₂ groups .
- Waste Disposal: Quench reactive intermediates with 10% acetic acid before incineration .
Advanced: How to resolve discrepancies in NMR and computational data?
Methodological Answer:
Dynamic Effects: Perform variable-temperature NMR (VT-NMR) to detect conformational exchange (e.g., NH tautomerism in DMSO at 25–80°C) .
Solvent Corrections: Recalculate DFT models with explicit solvent molecules (e.g., DMSO) to match experimental shifts .
2D NMR (COSY, NOESY): Assign overlapping peaks (e.g., furan vs. phenyl protons) and confirm through-space interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
